molecular formula C6H10O2 B3013132 3-(Oxetan-2-yl)propanal CAS No. 1909347-76-7

3-(Oxetan-2-yl)propanal

Cat. No. B3013132
CAS RN: 1909347-76-7
M. Wt: 114.144
InChI Key: KLPVAYCBDQORRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Oxetan-2-yl)propanal” is a chemical compound with the molecular formula C6H10O2 and a molecular weight of 114.14 . It is used for research purposes .


Synthesis Analysis

The synthesis of oxetane derivatives often involves the ring-opening of epoxides . A process for preparing oxetan-2-ylmethanamine, a key intermediate in the preparation of certain glucagon-like peptide-1 receptor agonists, has been described . This process involves the initial formation of an epoxide followed by ring opening . Another method involves the reaction of aromatic aldehydes and silyl enol ethers under irradiation .


Molecular Structure Analysis

The molecular structure of “3-(Oxetan-2-yl)propanal” consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

Oxetanes can be formed through the opening of epoxides with trimethyloxosulfonium ylide . The formation of the oxetane ring from an epoxide requires activation energy, and therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .

Scientific Research Applications

Synthesis of New Oxetane Derivatives

Oxetanes have been the focus of numerous studies into the synthesis of new derivatives . The unique properties of oxetanes, including their high polarity and ability to function as an acceptor of hydrogen bonds, make them attractive for the development of new chemical compounds .

Development of Kinase Inhibitors

New derivatives bearing an oxetane group can be used to extend accessible chemical space for further identification of kinase inhibitors . The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .

Role in Medicinal Chemistry

Oxetane seems to be an underexplored structural motif in medicinal chemistry . Its ability to form effective hydrogen bonds and compete with carbonyl functional groups makes it a potentially valuable component in the development of new drugs .

Use in Oxo Processes

Oxo processes, which involve the hydroformylation and carbonylation of ethylene, could potentially benefit from the use of oxetanes . These processes are a way of converting refinery off-gases into valuable petrochemicals .

Formation of Spirocyclic Compounds

Oxetanes can be used in the formation of spirocyclic compounds . For example, a spirocyclic azetidine-oxetane was successfully generated using an approach involving oxetanes .

Development of Chemotherapy Drugs

Oxetanes are present in the structures of several marketed chemotherapy drugs, including Taxol and Taxotere . This suggests that “3-(Oxetan-2-yl)propanal” could potentially be used in the development of new chemotherapy treatments .

Safety and Hazards

While specific safety and hazard information for “3-(Oxetan-2-yl)propanal” is not available, it’s important to handle all chemical substances with care. Always follow safety guidelines and use appropriate personal protective equipment .

Future Directions

Oxetanes are of considerable interest in medicinal chemistry and are expected to be formed on interstellar grain surfaces before their eventual release to the gas-phase under conditions approaching their vacuum sublimation temperature . They have been located in interstellar sources and are thought to be generated by energetic processing of composite molecular ices . Future research may focus on further exploring the value of the oxetane ring in the design of potential drug candidates .

properties

IUPAC Name

3-(oxetan-2-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-1-2-6-3-5-8-6/h4,6H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPVAYCBDQORRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxetan-2-yl)propanal

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